molecular formula C15H10BrN3OS B4618592 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]isonicotinamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]isonicotinamide

Cat. No.: B4618592
M. Wt: 360.2 g/mol
InChI Key: HNELTAZCMZIDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]isonicotinamide is a useful research compound. Its molecular formula is C15H10BrN3OS and its molecular weight is 360.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.97280 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Thiazole Derivatives as Antimicrobial Agents : A study involved the synthesis of novel compounds similar to N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]isonicotinamide, demonstrating potent inhibitory action against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus) (Desai, Makwana, & Rajpara, 2016).

  • Antimicrobial Evaluation of Thiazolidine Derivatives : Another research synthesized derivatives involving isonicotinamide, showing good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).

Anti-Inflammatory and Analgesic Applications

  • Celecoxib Derivatives for Anti-Inflammatory and Analgesic Uses : A study synthesized derivatives of celecoxib, where compounds showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds did not cause tissue damage in liver, kidney, colon, and brain compared to controls (Küçükgüzel et al., 2013).

Applications in Corrosion Inhibition

  • Use as a Corrosion Inhibitor : Research on the inhibition effect of isonicotinamides on mild steel corrosion in acidic medium shows that compounds similar to this compound are good inhibitors, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm (Yadav et al., 2015).

Anticancer Applications

  • Evaluation for Anticancer Potency : A study synthesized derivatives and evaluated their anticancer potency on various human cell lines, demonstrating significant anticancer effects (Turan-Zitouni et al., 2018).

  • Synthesis and Evaluation of Thiazole Derivatives : Another research synthesized thiazole derivatives and evaluated them for antimicrobial and anticancer activities, showing promising results against various microbes and cancer cells (Darwish et al., 2014).

Antiviral Applications

  • Antiviral Activities of Thiazole Derivatives : Research on 2‐Pyrazoline‐Substituted 4‐Thiazolidinones showed selective inhibition of leukemia cell lines and high activity against Tacaribe TRVL 11 573 virus strain (Havrylyuk et al., 2013).

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-12-3-1-2-11(8-12)13-9-21-15(18-13)19-14(20)10-4-6-17-7-5-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNELTAZCMZIDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.